molecular formula C15H15NO2 B15082061 2-(4-Ethylanilino)benzoic acid

2-(4-Ethylanilino)benzoic acid

Cat. No.: B15082061
M. Wt: 241.28 g/mol
InChI Key: MUCDJIXUVULPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylanilino)benzoic acid is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a 4-ethylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylanilino)benzoic acid typically involves the reaction of 4-ethylaniline with 2-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylanilino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-(4-Ethylanilino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethylanilino)benzoic acid involves its interaction with specific molecular targets. The ethylanilino group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethylanilino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the ethylanilino group at the 4-position of the benzoic acid ring influences the compound’s electronic distribution and steric effects, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(4-ethylanilino)benzoic acid

InChI

InChI=1S/C15H15NO2/c1-2-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18)

InChI Key

MUCDJIXUVULPDP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.